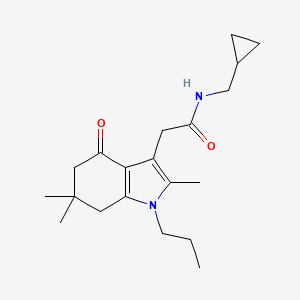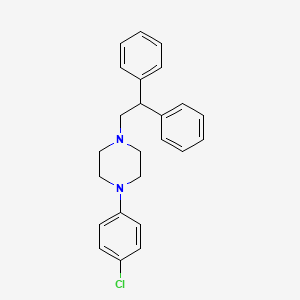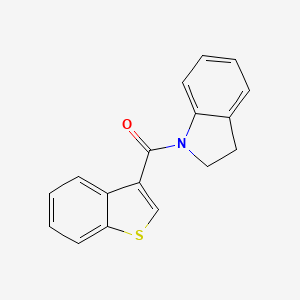![molecular formula C17H16N4O3 B5151216 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a heterocyclic compound that contains a triazole and a quinazoline ring system, making it a unique compound with diverse properties.
Mecanismo De Acción
The mechanism of action of 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to the death of cancer cells. 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has also been shown to induce the generation of reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been shown to have significant biochemical and physiological effects. Studies have shown that 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One of the most promising directions is the development of 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one-based anticancer drugs. Further research is needed to fully understand the mechanism of action of 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one and its potential applications in cancer treatment. Additionally, research on the synthesis of 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one analogs with improved solubility and potency is also an area of interest.
Métodos De Síntesis
6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 2,4-dimethoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form the final product, 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one.
Aplicaciones Científicas De Investigación
6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has shown potential applications in various fields of scientific research. One of the most significant applications of 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is its use as an anticancer agent. Studies have shown that 6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
6-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-11-3-4-12(16(7-11)24-2)10-5-14-13(15(22)6-10)8-21-17(20-14)18-9-19-21/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIOINOQIAYGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)

![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)